
3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H19F3N4O3 and its molecular weight is 492.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research by Gorelik et al. (1971) on quinones, including studies on anthra[1,2-c][1,2,5]oxadiazole-6,11-dione derivatives, provides foundational knowledge on the chemical behavior and reactivity of related compounds, which is crucial for understanding the applications of the compound (Gorelik, Zaitsev, Kononova, & Dokunikhin, 1971).
A study by Rajesh et al. (2011) on L-proline-catalysed synthesis of heterocyclic ortho-quinones through a "on water" protocol highlights the environmentally friendly methods that can be applied for synthesizing complex molecules, including those similar to the compound of interest (Rajesh, Bala, Perumal, & Menéndez, 2011).
Biological Activity
- Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, demonstrating the potential for these compounds to have antitumor activity. This research indicates the possible medical applications of structurally related compounds (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Advanced Materials
- Huang et al. (2006) explored dibenzothiophene/oxide and quinoxaline/pyrazine derivatives as electron-transport materials, which underscores the potential of quinazoline derivatives in developing new materials for electronic devices (Huang, Whang, Shen, Wen, Lin, Ke, Chen, & Wu, 2006).
Catalysis and Green Chemistry
- Gharib et al. (2013) developed a green chemistry protocol for synthesizing quinazoline derivatives using cerium oxide nanoparticles, emphasizing the importance of sustainable methods in chemical synthesis (Gharib, Hashemipour Khorasani, Jahangir, Roshani, & Safaee, 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methylamine with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of a coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methylamine", "3-phenethyl-2,4(1H,3H)-quinazolinedione", "Coupling agent" ], "Reaction": [ "Step 1: Condensation of 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methylamine with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of a coupling agent to form an intermediate.", "Step 2: Cyclization of the intermediate to form 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." ] } | |
Número CAS |
1105249-61-3 |
Fórmula molecular |
C26H19F3N4O3 |
Peso molecular |
492.458 |
Nombre IUPAC |
3-(2-phenylethyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H19F3N4O3/c27-26(28,29)19-10-6-9-18(15-19)23-30-22(36-31-23)16-33-21-12-5-4-11-20(21)24(34)32(25(33)35)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2 |
Clave InChI |
GZVZIGHYVOODPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





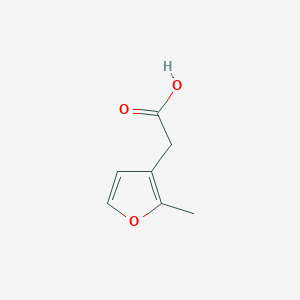
![1-Acetyl-4-[2-hydroxy-3-(4-(2-pyridyl)piperazinyl)propoxy]-3-methoxybenzene](/img/structure/B2641728.png)
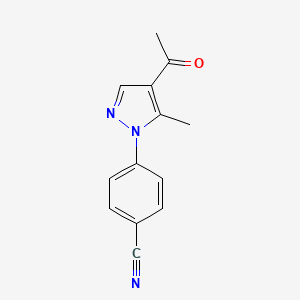
![N-(2-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641731.png)
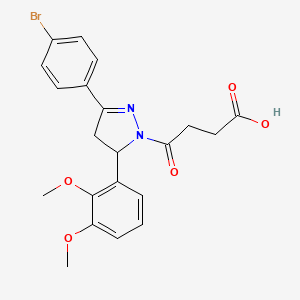
![[4-(5-methyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2641735.png)
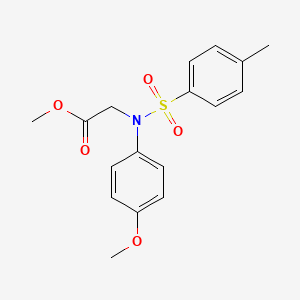
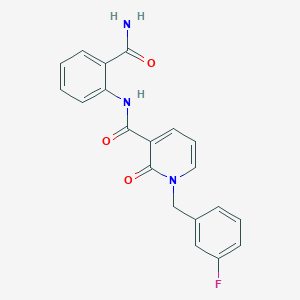
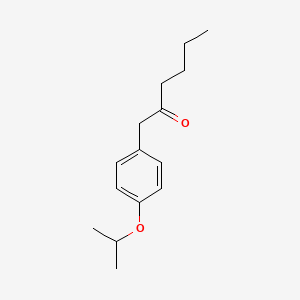
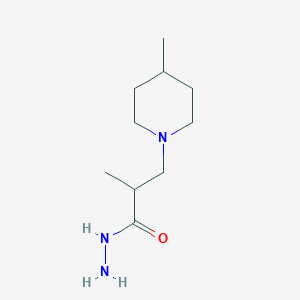
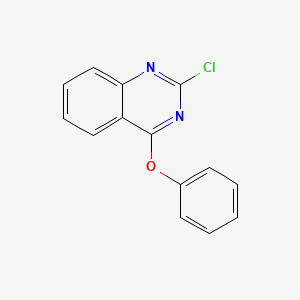
![Methyl 3-[(cyanomethyl)amino]propanoate](/img/structure/B2641746.png)